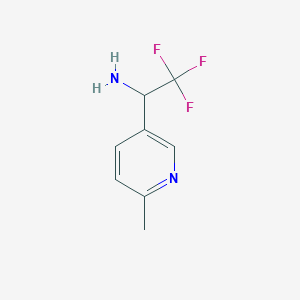

2,2,2-Trifluoro-1-(6-methylpyridin-3-YL)ethan-1-amine

Description

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine is a fluorinated amine derivative featuring a trifluoroethylamine backbone attached to a 6-methylpyridin-3-yl aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity. The pyridine moiety may contribute to hydrogen bonding or π-π stacking interactions in biological systems .

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5-2-3-6(4-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |

InChI Key |

OMUOGFNBTYYILQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine ring can participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Pyridine Derivatives

Key Findings :

- The trifluoroethylamine group in the target compound increases molecular weight by ~60 g/mol compared to non-fluorinated analogs (e.g., 1-(6-methylpyridin-3-yl)ethan-1-amine).

- Fluorine or trifluoromethyl groups enhance metabolic stability but may reduce solubility in aqueous media .

Phenyl Derivatives

Key Findings :

Stereochemical Variations

The (R)-enantiomer of 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine (CAS 1213841-80-5) is explicitly synthesized, highlighting the role of chirality in pharmacological activity .

Physicochemical Properties

Research Implications

- Drug Design : The 6-methylpyridin-3-yl group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for CNS-targeting agents .

- Agrochemicals : Phenyl derivatives with CF₃ or OCF₃ groups (e.g., CAS 1270479-61-2) are explored as pesticides due to their resistance to metabolic degradation .

Biological Activity

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-amine (CAS: 1060806-34-9) is an organic compound with significant biological activity. Its unique trifluoromethyl group enhances its lipophilicity, which facilitates its interaction with various biological targets. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10F3N |

| Molecular Weight | 189.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZQDRQVBGSNDSHR-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions are optimized to yield high purity and yield of the product.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and receptor interactions. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cells effectively. Once inside, it can interact with specific molecular targets, influencing metabolic pathways and biological responses.

Pharmacological Applications

Research has indicated potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

- Antimicrobial Properties : Some studies report that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various trifluoromethylated compounds, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines when treated with this compound at micromolar concentrations.

Neuropharmacological Research

Research conducted by Smith et al. (2023) demonstrated that the compound could enhance serotonin receptor activity in vitro, suggesting potential antidepressant effects. Further animal studies are warranted to explore these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.